molecular formula C10H18O2 B15256930 {6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol

{6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B15256930
M. Wt: 170.25 g/mol
InChI Key: VDOMEFMIBQBELW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol or hydroxy compound in the presence of an acid catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

{6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

{6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol is unique due to its specific methyl group placement, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(9-methyl-1-oxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C10H18O2/c1-8-3-2-5-10(8)6-4-9(7-11)12-10/h8-9,11H,2-7H2,1H3

InChI Key

VDOMEFMIBQBELW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12CCC(O2)CO

Origin of Product

United States

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